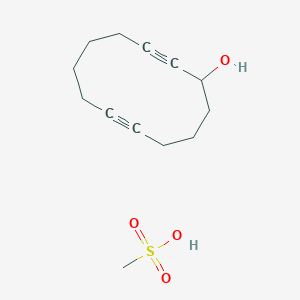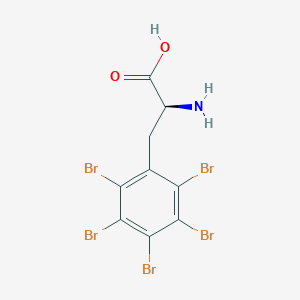
2,3,4,5,6-Pentabromo-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5,6-Pentabromo-L-phenylalanine: is a brominated derivative of the amino acid L-phenylalanine. This compound is characterized by the substitution of hydrogen atoms on the benzene ring of phenylalanine with bromine atoms at positions 2, 3, 4, 5, and 6. The molecular formula of this compound is C9H6Br5NO2 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentabromo-L-phenylalanine typically involves the bromination of L-phenylalanine. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature, pressure, and reaction time. The use of catalysts and solvents can optimize the yield and purity of the final product .
化学反応の分析
Types of Reactions
2,3,4,5,6-Pentabromo-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated phenylalanine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of less brominated phenylalanine derivatives.
Substitution: Formation of phenylalanine derivatives with different functional groups.
科学的研究の応用
2,3,4,5,6-Pentabromo-L-phenylalanine has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of flame retardants and other industrial chemicals.
作用機序
The mechanism of action of 2,3,4,5,6-Pentabromo-L-phenylalanine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms on the benzene ring can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules .
類似化合物との比較
Similar Compounds
2,3,4,5,6-Pentabromobenzyl alcohol: Another brominated compound with similar bromination patterns.
2,3,4,5,6-Pentabromotoluene: A brominated derivative of toluene with similar properties.
2,3,4,5,6-Pentabromophenol: A brominated phenol with similar chemical behavior.
Uniqueness
2,3,4,5,6-Pentabromo-L-phenylalanine is unique due to its amino acid structure, which allows it to interact with biological systems in ways that other brominated compounds cannot.
特性
CAS番号 |
194204-61-0 |
|---|---|
分子式 |
C9H6Br5NO2 |
分子量 |
559.7 g/mol |
IUPAC名 |
(2S)-2-amino-3-(2,3,4,5,6-pentabromophenyl)propanoic acid |
InChI |
InChI=1S/C9H6Br5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m0/s1 |
InChIキー |
PBHLJOHBGWKERZ-VKHMYHEASA-N |
異性体SMILES |
C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)[C@@H](C(=O)O)N |
正規SMILES |
C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


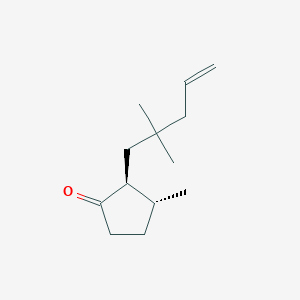
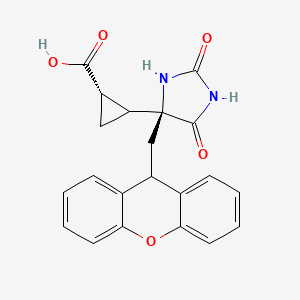
![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)
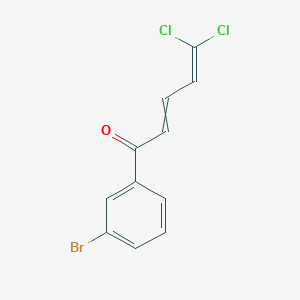
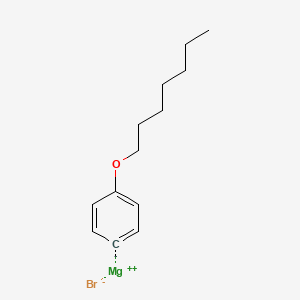
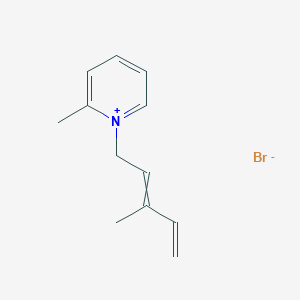
![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)
![Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]-](/img/structure/B12560644.png)

![4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B12560648.png)
methyl}benzoic acid](/img/structure/B12560650.png)
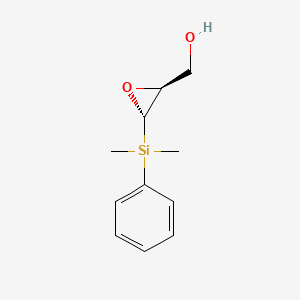
![1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]-](/img/structure/B12560652.png)
